

Check Availability & Pricing

# The Pharmacokinetics and Oral Bioavailability of Cemsidomide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cemsidomide (formerly CFT7455) is a novel, investigational, orally bioavailable small-molecule degrader that targets the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3).[1] These transcription factors are critical for the survival and proliferation of malignant cells in hematological cancers such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[1] Cemsidomide is designed to be a potent and selective degrader of IKZF1/3, leveraging the body's natural protein disposal system to eliminate these cancer-driving proteins.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and oral bioavailability of Cemsidomide, based on available preclinical and clinical data.

## **Mechanism of Action**

Cemsidomide functions as a "molecular glue," binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding event alters the surface of CRBN, creating a novel interface that facilitates the recruitment and subsequent ubiquitination of IKZF1 and IKZF3. The polyubiquitinated proteins are then targeted for degradation by the proteasome, leading to their rapid and sustained depletion within cancer cells. This degradation has been shown to have both direct anti-tumor and immunomodulatory effects.





Click to download full resolution via product page

Caption: Mechanism of action of Cemsidomide leading to IKZF1/3 degradation.

# **Pharmacokinetics**



The pharmacokinetic profile of Cemsidomide is being characterized in an ongoing Phase 1/2 clinical trial (NCT04756726) in patients with relapsed/refractory MM and NHL.

# **Absorption and Bioavailability**

Cemsidomide is designed for oral administration and is described as orally bioavailable. In the clinical setting, systemic exposure to Cemsidomide has been observed to increase in a dose-proportional manner across the dose ranges studied. A population pharmacokinetic model developed from patient data suggests a two-compartment model with a first-order oral absorption rate constant and an absorption lag time provides the best fit for the observed data. While preclinical studies in mouse xenograft models have shown dose-dependent efficacy with oral administration, specific quantitative data on the absolute oral bioavailability in humans has not yet been publicly disclosed.

### **Distribution**

Preclinical data have suggested that Cemsidomide has the ability to cross the blood-brain barrier. The volume of distribution in humans has not been detailed in the available literature.

## Metabolism

Specific details regarding the metabolic pathways of Cemsidomide are not yet fully elucidated in published literature. However, the clinical trial protocol outlines restrictions on the concurrent administration of strong modulators (inducers or inhibitors) of Cytochrome P450 3A (CYP3A) enzymes. This suggests that CYP3A may play a role in the metabolism of Cemsidomide.

### **Elimination**

Cemsidomide has a reported half-life of approximately two days, which supports its sustained pharmacodynamic effect on IKZF1/3 degradation. The routes of elimination (e.g., renal, fecal) have not been specified in the available data.

# **Quantitative Pharmacokinetic and Dosing Data**

The following table summarizes the dosing regimens and key pharmacokinetic and pharmacodynamic findings from the Phase 1/2 clinical trial NCT04756726.



| Dose Level | Dosing Schedule             | Patient Population                             | Key Pharmacokinetic/Ph armacodynamic Findings                                                      |
|------------|-----------------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------|
| 25 μg      | Three times a week<br>(MWF) | Non-Hodgkin's<br>Lymphoma                      | Data on this specific dose level is limited in the provided search results.                        |
| 50 μg      | Three times a week<br>(MWF) | Multiple Myeloma,<br>Non-Hodgkin's<br>Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |
| 37.5 μg    | Once Daily (QD)             | Multiple Myeloma,<br>Non-Hodgkin's<br>Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |
| 62.5 μg    | Once Daily (QD)             | Multiple Myeloma,<br>Non-Hodgkin's<br>Lymphoma | Systemic exposure increased dose-proportionally. Expected degradation of IKZF1 and IKZF3 observed. |
| 75 μg      | Once Daily (QD)             | Multiple Myeloma                               | Systemic exposure increased dose-proportionally.                                                   |
| 100 μg     | Once Daily (QD)             | Multiple Myeloma,<br>Non-Hodgkin's<br>Lymphoma | Pharmacokinetics were dose- proportional and demonstrated optimal degradation of                   |







IKZF1/3 at this dose level.

All dosing schedules are on a 14 days on, 14 days off cycle.

# Experimental Protocols Clinical Study Design (NCT04756726)

The primary source of pharmacokinetic data for Cemsidomide is the ongoing, open-label, multi-center, Phase 1/2 clinical trial (NCT04756726).

- Study Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability of CFT7455 in Subjects With Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple Myeloma.
- Objectives: The primary objectives are to assess the safety and tolerability of Cemsidomide, determine the maximum tolerated dose (MTD), and identify the recommended Phase 2 dose (RP2D). Secondary objectives include characterizing the pharmacokinetic and pharmacodynamic profiles and evaluating anti-tumor activity.
- Methodology: The study employs a dose-escalation design where cohorts of patients receive
  escalating doses of oral Cemsidomide. In the multiple myeloma arms, Cemsidomide may be
  administered as a single agent or in combination with dexamethasone. Pharmacokinetic
  blood samples are collected at various time points to determine parameters such as Cmax,
  AUC, and half-life. Pharmacodynamic assessments include the measurement of IKZF1 and
  IKZF3 degradation in peripheral blood mononuclear cells.





Click to download full resolution via product page

Caption: Workflow of the Cemsidomide Phase 1/2 clinical trial.

# Representative Bioanalytical Method for Quantification in Plasma

While the specific analytical method for Cemsidomide is not publicly available, a typical approach for quantifying small molecules like Cemsidomide in human plasma involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol based on methods used for similar drugs, such as lenalidomide.

Sample Preparation:



- A small volume of human plasma (e.g., 50-100 μL) is used.
- An internal standard (a stable isotope-labeled version of the drug, e.g., Cemsidomide-d5)
   is added to the plasma sample.
- Protein precipitation or liquid-liquid extraction is performed to remove larger molecules.
   For liquid-liquid extraction, a solvent such as a mixture of ether and dichloromethane is added, vortexed, and centrifuged.
- The organic layer containing the drug is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
- Chromatographic Separation:
  - The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.
  - Separation is achieved on a C18 reversed-phase column.
  - A mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) is used to elute the compound of interest.
- Mass Spectrometric Detection:
  - The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
  - The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Cemsidomide and its internal standard are monitored for highly selective and sensitive quantification.
- Quantification:
  - A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of spiked standards in blank plasma.



 The concentration of Cemsidomide in the study samples is then determined from this calibration curve.

# Conclusion

Cemsidomide is an orally bioavailable IKZF1/3 degrader with a pharmacokinetic profile characterized by dose-proportional exposure and a half-life of approximately two days, allowing for sustained target engagement. The ongoing Phase 1/2 clinical trial continues to provide valuable data to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish a safe and effective dose for further clinical development. While detailed information on its metabolism and absolute bioavailability is not yet public, the available data supports its promise as a potential new oral therapy for patients with multiple myeloma and non-Hodgkin's lymphoma.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. c4therapeutics.com [c4therapeutics.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of Cemsidomide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10829267#pharmacokinetics-and-oral-bioavailability-of-cemsidomide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com